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Compound of Interest

Compound Name: Fmoc-Trp(Mts)-OH

Cat. No.: B15382282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and

critical considerations for the removal of the 2-mesitylenesulfonyl (Mts) protecting group from

the indole nucleus of tryptophan residues in peptide synthesis. The Mts group serves as a

robust shield against the degradation of the tryptophan side chain during synthetic procedures,

and its efficient and clean removal is paramount for obtaining high-purity peptides.

Core Mechanism of Mts Group Removal
The cleavage of the Mts group from the indole nitrogen of tryptophan is primarily achieved

through acid-catalyzed hydrolysis. The most common reagent for this deprotection is

trifluoroacetic acid (TFA), typically used in high concentrations as part of a "cleavage cocktail"

that also contains scavengers to prevent side reactions.

The proposed mechanism involves the protonation of the sulfonyl oxygen by the strong acid,

which increases the electrophilicity of the sulfur atom. This is followed by the nucleophilic attack

of a water molecule (or another nucleophile present in the cleavage mixture) on the sulfur

atom, leading to the cleavage of the sulfur-nitrogen bond and the liberation of the free indole.

// Nodes Trp_Mts [label="Trp(Mts)", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus

[label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Protonated_Mts [label="Protonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

H2O [label="H₂O", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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Transition_State [label="Transition State", shape=diamond, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; Trp_H [label="Trp", fillcolor="#34A853", fontcolor="#FFFFFF"]; MtsOH

[label="Mesitylenesulfonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Trp_Mts -> Protonated_Mts [label=" Protonation", color="#EA4335"]; H_plus ->

Protonated_Mts [style=invis]; Protonated_Mts -> Transition_State [label=" Nucleophilic Attack",

color="#4285F4"]; H2O -> Transition_State [style=invis]; Transition_State -> Trp_H [label="

Cleavage", color="#34A853"]; Transition_State -> MtsOH [style=dashed, color="#5F6368"];

// Invisible edges for alignment {rank=same; Trp_Mts; H_plus;} {rank=same; Protonated_Mts;

H2O;} {rank=same; Transition_State;} {rank=same; Trp_H; MtsOH;} } dot

Figure 1: Proposed mechanism of acid-catalyzed Mts group removal.

Critical Role of Scavengers
During the acidic cleavage of the Mts group and other protecting groups (e.g., tert-butyl from

other residues), highly reactive carbocations are generated. These electrophilic species can

readily attack the electron-rich indole ring of deprotected tryptophan, leading to undesired

alkylation and other side products. To prevent these side reactions, scavengers are essential

components of the cleavage cocktail.

Common scavengers and their functions include:

Triisopropylsilane (TIS): A highly effective scavenger that reduces carbocations to their

corresponding alkanes.

Water: Acts as a nucleophile to hydrolyze protecting groups and can also help to solvate the

peptide.

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at capturing

carbocations and preventing oxidation.

Thioanisole: Can act as a scavenger and has been noted to facilitate the removal of sulfonyl-

based protecting groups.[1]

The choice and concentration of scavengers are critical and depend on the specific peptide

sequence and other protecting groups present.
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Quantitative Data on Mts Removal
While specific quantitative data for the removal of the Mts group from tryptophan under a wide

variety of conditions is not extensively tabulated in the literature, general principles for sulfonyl-

based protecting groups apply. The efficiency of removal is dependent on the strength of the

acid, the temperature, the reaction time, and the composition of the scavenger cocktail.

Cleavage Cocktail
Component

Typical
Concentration

Purpose Potential Issues

Trifluoroacetic Acid

(TFA)
85-95%

Primary reagent for

acid-catalyzed

cleavage.

Can promote side

reactions if

scavengers are

absent.

Water 2.5-5%

Nucleophile for

hydrolysis, aids in

peptide solvation.

Triisopropylsilane

(TIS)
1-5%

Reduces

carbocationic species.

[1]

1,2-Ethanedithiol

(EDT)
2.5-5%

Scavenges

carbocations, reduces

oxidation.

Strong odor.

Thioanisole 2.5-5%

Scavenger, may aid in

sulfonyl group

removal.[1]

Can cause side

reactions with certain

protecting groups.

Note: The optimal cleavage cocktail and reaction time should be determined empirically for

each specific peptide.

Experimental Protocols
The following are general experimental protocols for the removal of the Mts group from a

tryptophan-containing peptide synthesized on a solid support.
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Preparation of the Cleavage Cocktail
A common cleavage cocktail for peptides containing tryptophan and other sensitive residues is

TFA/Water/TIS (95:2.5:2.5, v/v/v).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Measure_TFA [label="Measure 9.5 mL TFA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Measure_H2O [label="Measure 0.25 mL Water", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Measure_TIS [label="Measure 0.25 mL TIS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Combine [label="Combine in a suitable vessel", shape=invhouse, fillcolor="#FBBC05",

fontcolor="#202124"]; Mix [label="Mix thoroughly", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; End [label="Ready for use", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Start -> Measure_TFA [color="#5F6368"]; Start -> Measure_H2O [color="#5F6368"];

Start -> Measure_TIS [color="#5F6368"]; Measure_TFA -> Combine [color="#5F6368"];

Measure_H2O -> Combine [color="#5F6368"]; Measure_TIS -> Combine [color="#5F6368"];

Combine -> Mix [color="#5F6368"]; Mix -> End [color="#5F6368"]; } dot

Figure 2: Workflow for preparing a standard cleavage cocktail.

Cleavage and Deprotection Procedure
Resin Preparation: The peptide-resin is washed thoroughly with dichloromethane (DCM) and

then dried under vacuum.

Cleavage Reaction: The dried resin is treated with the freshly prepared cleavage cocktail

(typically 10 mL per gram of resin).

Incubation: The mixture is allowed to react at room temperature for 2-4 hours with occasional

swirling. The progress of the deprotection can be monitored by HPLC analysis of small

aliquots.

Peptide Precipitation: After the reaction is complete, the resin is filtered off, and the filtrate

containing the deprotected peptide is collected. The peptide is then precipitated by adding

cold diethyl ether.
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Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with

cold ether, and then dried. The crude peptide is then purified, typically by reverse-phase

HPLC.

// Nodes Start [label="Start: Peptide-Resin", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; Wash_Resin [label="Wash with DCM and Dry", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Add_Cocktail [label="Add Cleavage Cocktail", fillcolor="#FBBC05",

fontcolor="#202124"]; Incubate [label="Incubate (2-4h, RT)", fillcolor="#FBBC05",

fontcolor="#202124"]; Filter [label="Filter to remove resin", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Precipitate [label="Precipitate peptide with cold ether",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate [label="Isolate and wash peptide",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by HPLC", fillcolor="#34A853",

fontcolor="#FFFFFF"]; End [label="End: Purified Peptide", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Start -> Wash_Resin [color="#5F6368"]; Wash_Resin -> Add_Cocktail

[color="#5F6368"]; Add_Cocktail -> Incubate [color="#5F6368"]; Incubate -> Filter

[color="#5F6368"]; Filter -> Precipitate [color="#5F6368"]; Precipitate -> Isolate

[color="#5F6368"]; Isolate -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; } dot

Figure 3: General experimental workflow for Mts deprotection.

Conclusion
The 2-mesitylenesulfonyl (Mts) group is a valuable tool for the protection of the tryptophan

indole side chain in solid-phase peptide synthesis. Its successful removal relies on a well-

defined acid-catalyzed mechanism, with the judicious use of scavengers being critical to

prevent unwanted side reactions and ensure the isolation of a high-purity peptide product. The

protocols and data presented in this guide provide a solid foundation for researchers and drug

development professionals to effectively utilize and deprotect Mts-tryptophan in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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